N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide
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Overview
Description
N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide is a chiral phosphine ligand known for its high yield and enantioselective results in asymmetric synthesis. This compound is utilized in various chemical reactions due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide involves multiple steps, typically starting with the preparation of the chiral phosphine ligand. The reaction conditions often include the use of solvents like chloroform and specific temperature controls to ensure the desired optical activity.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene and BOC Sciences provide this compound in various quantities, ensuring it meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized phosphine derivatives, while reduction may produce reduced phosphine compounds.
Scientific Research Applications
N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide is widely used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of high-value chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide involves its role as a chiral ligand. It interacts with various molecular targets, facilitating enantioselective reactions by stabilizing transition states and intermediates. The pathways involved often include coordination with metal catalysts, enhancing the efficiency and selectivity of the reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide
- ®-1-(RP)-2-2-(Diphenylphosphino)phenyl ferrocenyl ethylbis 3,5-bis(trifluoromethyl)-benzamide
Uniqueness
This compound stands out due to its high enantioselectivity and yield in asymmetric synthesis. Its unique structure, featuring multiple phosphine groups and trifluoromethyl substituents, provides enhanced stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C41H31F6NOP2 |
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Molecular Weight |
729.6 g/mol |
IUPAC Name |
N-[2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C41H31F6NOP2/c42-40(43,44)30-25-29(26-31(27-30)41(45,46)47)39(49)48-37(28-50(32-15-5-1-6-16-32)33-17-7-2-8-18-33)36-23-13-14-24-38(36)51(34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-27,37H,28H2,(H,48,49) |
InChI Key |
YJXZURCQRJFSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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